molecular formula C15H16N2O B1270686 2-amino-N-(3-methylbenzyl)benzamide CAS No. 717893-10-2

2-amino-N-(3-methylbenzyl)benzamide

Cat. No.: B1270686
CAS No.: 717893-10-2
M. Wt: 240.3 g/mol
InChI Key: BRZWUEDKXGVXDV-UHFFFAOYSA-N
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Description

2-amino-N-(3-methylbenzyl)benzamide is an organic compound with the molecular formula C15H16N2O It is a benzamide derivative, which means it contains a benzene ring attached to an amide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-N-(3-methylbenzyl)benzamide typically involves the condensation of benzoic acids with amines. One efficient method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method is advantageous due to its eco-friendly nature, low reaction times, and high yields.

Industrial Production Methods: In industrial settings, the production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions: 2-amino-N-(3-methylbenzyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitro or hydroxyl derivatives.

    Reduction: Reduction reactions can convert it into amine derivatives.

    Substitution: It can participate in substitution reactions, where functional groups on the benzene ring are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under specific conditions.

Major Products Formed:

    Oxidation: Nitrobenzamides or hydroxylbenzamides.

    Reduction: Aminobenzamides.

    Substitution: Halogenated benzamides or other substituted derivatives.

Scientific Research Applications

2-amino-N-(3-methylbenzyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-N-(3-methylbenzyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and derivative of the compound .

Comparison with Similar Compounds

  • 2-amino-N-(3-methylbenzyl)benzamide
  • 2-amino-N-(4-methylbenzyl)benzamide
  • 2-amino-N-(2-methylbenzyl)benzamide

Comparison: While these compounds share a similar core structure, the position of the methyl group on the benzene ring can significantly influence their chemical properties and biological activities. For instance, the 3-methyl derivative may have different solubility and reactivity compared to the 2-methyl or 4-methyl derivatives. This uniqueness makes this compound particularly interesting for specific applications .

Properties

IUPAC Name

2-amino-N-[(3-methylphenyl)methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c1-11-5-4-6-12(9-11)10-17-15(18)13-7-2-3-8-14(13)16/h2-9H,10,16H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRZWUEDKXGVXDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CNC(=O)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40361324
Record name 2-amino-N-(3-methylbenzyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40361324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

717893-10-2
Record name 2-amino-N-(3-methylbenzyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40361324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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